2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(but-3-en-1-yl)hex-5-enoic acid
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Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(but-3-en-1-yl)hex-5-enoic acid, or 2-FMA for short, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the naturally occurring amino acid phenylalanine, and has been found to have interesting biochemical and physiological effects when administered in laboratory experiments.
Scientific Research Applications
Solid-Phase Peptide Synthesis
This compound is used in the solid-phase peptide synthesis . A solid-phase protocol leads to selectively protected amino alcohol intermediates, which are then oxidized to yield the desired di- or polycationic amino acid building blocks . This strategy facilitates the incorporation of multiple positive charges into the building blocks .
Preparation of Cationic Amino Acid Building Blocks
The compound is used in the preparation of cationic amino acid building blocks . These building blocks are commonly found in bioactive compounds and are used in the synthesis of peptides .
Antibacterial Hydrogels
The compound is used in the formation of amino acid-based hydrogels with broad-spectrum antibacterial properties . These hydrogels display antibacterial activity against both Gram-positive and Gram-negative bacteria .
Biocompatible Hydrogels
The compound is used in the creation of biocompatible hydrogels . These hydrogels are formed by the self-assembly of derivatized amino acids and exhibit antibacterial activity .
Preparation of Phosphoserine-Containing Tetrapeptides
The compound is used as an intermediate in the preparation of phosphoserine-containing tetrapeptides . These tetrapeptides are used as inhibitors of the BRCA1 protein .
Synthesis of N-Fmoc Protected Amino/Peptidyl Weinreb Amides
The compound is used in the synthesis of N-Fmoc α-amino/peptidyl Weinreb amides . These amides are prepared from the corresponding acid chlorides .
properties
IUPAC Name |
2-but-3-enyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO4/c1-3-5-15-25(23(27)28,16-6-4-2)26-24(29)30-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h3-4,7-14,22H,1-2,5-6,15-17H2,(H,26,29)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCPVOHYIPMKFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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